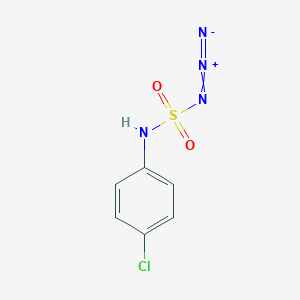

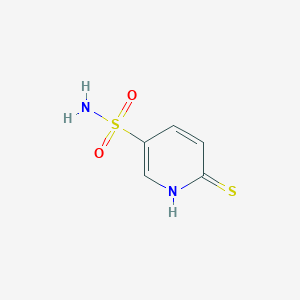

6-Sulfanylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, such as “6-Sulfanylpyridine-3-sulfonamide”, can be achieved through the oxidative coupling of thiols and amines . This method is efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps .

Molecular Structure Analysis

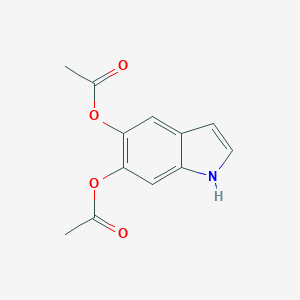

Sulfonamides, including “6-Sulfanylpyridine-3-sulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Chemical Reactions Analysis

Sulfonamides, such as “6-Sulfanylpyridine-3-sulfonamide”, can be used in various chemical reactions. For instance, they can be used as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Applications De Recherche Scientifique

Synthesis of Organosulfur Compounds

Sulfonimidates, which include 6-Sulfanylpyridine-3-sulfonamide, are used in the synthesis of other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Polymer Synthesis

In the field of polymer synthesis, the decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Medicinal Chemistry

Sulfonimidates, including 6-Sulfanylpyridine-3-sulfonamide, have increased prominence due to their medicinal chemistry properties . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Drug Design

The sulfonamide analogs of indole, such as 6-Sulfanylpyridine-3-sulfonamide, have recently been produced and exhibit strong antimicrobial actions . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design .

Synthesis of Biologically Active Compounds

Indole derivatives, including 6-Sulfanylpyridine-3-sulfonamide, have been claimed to possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties .

Mécanisme D'action

Target of Action

6-Sulfanylpyridine-3-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid .

Mode of Action

The mode of action of 6-Sulfanylpyridine-3-sulfonamide, like other sulfonamides, is through competitive inhibition . The compound mimics the natural substrate of the target enzyme, p-aminobenzoic acid (PABA), and competes for the active site of the enzyme . By binding to the active site, it prevents the enzyme from catalyzing the conversion of PABA to dihydropteroic acid, thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 6-Sulfanylpyridine-3-sulfonamide is the folic acid synthesis pathway . By inhibiting the production of dihydropteroic acid, it disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The primary result of the action of 6-Sulfanylpyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, it prevents the production of essential components of the bacterial cell, leading to the cessation of growth and eventual death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Sulfanylpyridine-3-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the activity of the compound . Additionally, the compound’s high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its environmental impact

Orientations Futures

The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .

Propriétés

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfanylpyridine-3-sulfonamide | |

CAS RN |

10298-20-1 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.